molecular formula C6H14ClNO4 B043602 Migalastat hydrochloride CAS No. 75172-81-5

Migalastat hydrochloride

カタログ番号 B043602
CAS番号: 75172-81-5
分子量: 199.63 g/mol
InChIキー: ZJIHMALTJRDNQI-OLALXQGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Migalastat does not rely on chiral pool starting materials or biocatalysis. A notable synthetic approach involves a one-pot proline-catalyzed α-chlorination and aldol reaction of a commercially available aldehyde, assembling the entire carbon skeleton efficiently. This methodology underscores the synthetic versatility and the ability to generate structural analogues of Migalastat, highlighting the innovative chemical strategies employed in its development (Meanwell et al., 2018).

Molecular Structure Analysis

Migalastat's molecular characteristics have been elucidated through comprehensive quantum chemical calculations using the Density Functional Theory (DFT) method. These analyses include energy, geometrical shape, and vibrational wavenumbers of Migalastat, providing insights into its electronic, vibrational, and optical properties. The molecular electrostatic potential map and frontier molecular orbitals analysis further clarify its reactivity and interaction potential with the mutant α-galactosidase A enzyme (Khare et al., 2022).

Chemical Reactions and Properties

The thermolysis of isomigrastatin, a related compound, under neat heating conditions, can provide a new route to Migalastat analogues through a [3,3]-sigmatropic rearrangement. This reaction mechanism, characterized by ring expansion, offers a regio- and enantiospecific pathway, underscoring the chemical reactivity and the potential for synthesizing Migalastat analogues (Ju et al., 2006).

Physical Properties Analysis

The pharmacokinetics of Migalastat, including its absorption, distribution, metabolism, and excretion, have been thoroughly investigated in healthy volunteers. These studies reveal that Migalastat is absorbed at a moderate rate and eliminated relatively rapidly, with a significant proportion excreted as unchanged drug in urine. The pharmacokinetics are dose-proportional, and no serious safety or tolerability issues have been identified, providing a solid foundation for its clinical use (Ino et al., 2013).

Chemical Properties Analysis

The efficacy and mechanism of action of Migalastat hinge on its ability to act as a pharmacological chaperone. By stabilizing specific mutant forms of α-galactosidase A, Migalastat enhances the enzyme's proper folding and lysosomal trafficking. This action facilitates the breakdown of accumulated glycosphingolipids in cells, addressing the fundamental biochemical pathology of Fabry disease. The specificity and efficiency of Migalastat's interaction with its target enzyme are pivotal to its therapeutic action, reflecting its unique chemical properties and therapeutic potential (Benjamin et al., 2016).

科学的研究の応用

  • Reducing Lyso-Gb3 Levels : Migalastat hydrochloride has been shown to reduce lyso-Gb3 levels in Fabry disease patients and transgenic mice, suggesting its potential as a new therapy for Fabry disease (Young-Gqamana et al., 2013).

  • Genotype-Specific Treatment for Fabry Disease : It is a potential genotype-specific treatment for Fabry disease, reducing GL-3 substrate levels in female patients with amenable GLA mutations (Giugliani et al., 2013).

  • Enhancing α-Gal A Activity : The drug is safe and potentially effective in enhancing α-Gal A activity and reducing GL-3 substrate accumulation in patients with responsive GLA mutations (Germain et al., 2012).

  • Increased α-Gal A Activity with Agalsidase : Co-administration of migalastat HCl and agalsidase significantly increases α-Gal A activity in plasma, skin, and PBMCs in Fabry patients, potentially improving disease progression (Warnock et al., 2015).

  • Successful Oral Therapy : Migalastat has been successful as an oral therapy for genetically amenable Anderson-Fabry disease patients, stabilizing mutant enzyme function without the need for enzyme replacement (Orsborne et al., 2019).

  • Improvement in Fabry Disease Symptoms : After one year of treatment with Migalastat, significant increases in alpha-galactosidase-A activity, stabilization of related serum biomarkers, and improvements in cardiac integrity have been observed in both male and female patients with amenable Fabry disease mutations (Müntze et al., 2019).

  • Improving Diarrhea in Patients with Fabry Disease : Migalastat improves diarrhea in patients with Fabry disease and amenable mutations, with kidney globotriaosylceramide reductions potentially predicting clinical benefit (Schiffmann et al., 2018).

  • Comprehensive Molecular Analysis : A comprehensive electronic, vibrational, natural bond orbital, and reactivity descriptor analysis of Migalastat has been conducted, aiding in understanding its molecular characteristics and potential therapeutic applications (khare et al., 2022).

将来の方向性

Migalastat can be considered either as a first-line therapy – given its efficacy, extensive tissue penetration, convenient oral regimen, and the current limited therapeutic options available – or in patients on enzyme-replacement therapy (ERT) who experience side effects, with poor compliance to chronic i.v. therapy, or with clinical evidence of progression of the disease . Further studies are required to verify and describe the clinical benefits of Migalastat .

特性

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-OLALXQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026249
Record name Migalastat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Migalastat hydrochloride

CAS RN

75172-81-5
Record name Migalastat hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75172-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Migalastat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075172815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Migalastat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIGALASTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY7M0XD20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Migalastat hydrochloride
Reactant of Route 2
Migalastat hydrochloride
Reactant of Route 3
Migalastat hydrochloride
Reactant of Route 4
Migalastat hydrochloride
Reactant of Route 5
Migalastat hydrochloride
Reactant of Route 6
Migalastat hydrochloride

Citations

For This Compound
229
Citations
R Giugliani, S Waldek, DP Germain, K Nicholls… - Molecular genetics and …, 2013 - Elsevier
… We report on the safety and pharmacodynamics of migalastat hydrochloride, an investigational pharmacological chaperone given orally every other day (QOD) to females with FD. …
Number of citations: 120 www.sciencedirect.com
H Ino, N Takahashi, T Terao, PN Mudd Jr… - Journal of Drug …, 2013 - Taylor & Francis
… This study evaluated the pharmacokinetics, safety, and tolerability of ascending single doses of oral migalastat hydrochloride (HCl), an investigational drug, in healthy Japanese …
Number of citations: 7 www.tandfonline.com
G Sunder-Plassmann, R Schiffmann… - Expert Opinion on …, 2018 - Taylor & Francis
… A phase 1 study to investigate the absorption, metabolism and excretion of [14c] migalastat hydrochloride following a single oral administration in healthy volunteers. Clin Pharmacol …
Number of citations: 56 www.tandfonline.com
FK Johnson, PN Mudd Jr… - … Pharmacology in Drug …, 2015 - Wiley Online Library
Migalastat HCl is an investigational, pharmacological chaperone for mutant α‐galactosidase A, which is responsible for Fabry disease, an X‐linked, lysosomal storage disorder. Two …
Number of citations: 15 accp1.onlinelibrary.wiley.com
DG Warnock, DG Bichet, M Holida, O Goker-Alpan… - PLoS …, 2015 - journals.plos.org
… [14] The iminosugar, 1-deoxygalactonojirimycin (AT1001, hereafter referred to as migalastat hydrochloride (HCl)) is an analog of the terminal galactose of GL-3 that selectively and …
Number of citations: 74 journals.plos.org
EH McCafferty, LJ Scott - Drugs, 2019 - Springer
… In a phase 1 trial in healthy volunteers, twice-daily oral migalastat hydrochloride 150 mg [hereafter referred to as migalastat 123 mg; the recommended dose (Sect. 6)] resulted in a …
Number of citations: 148 link.springer.com
I Narita, T Ohashi, N Sakai, T Hamazaki… - Clinical and …, 2020 - Springer
… Eligible patients were randomly assigned 1.5:1 using interactive response technology (Almac Clinical Technologies, Craigavon, UK) to receive either oral migalastat hydrochloride (150 …
Number of citations: 43 link.springer.com
B Young-Gqamana, N Brignol, HH Chang, R Khanna… - PLoS …, 2013 - journals.plos.org
… Migalastat hydrochloride (GR181413A) is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl …
Number of citations: 53 journals.plos.org
FK Johnson, PN Mudd Jr, A Bragat… - Clinical …, 2013 - Wiley Online Library
Migalastat HCl is an investigational, oral treatment for Fabry disease, an X‐linked lysosomal storage disorder. Four Phase 1 studies were conducted to determine the pharmacokinetics, …
Number of citations: 40 accp1.onlinelibrary.wiley.com
DP Germain, DA Hughes, K Nicholls… - … England Journal of …, 2016 - Mass Medical Soc
… performed during a 2-month screening period, patients were randomly assigned to stage 1, which included 6 months of double-blind administration of migalastat hydrochloride (150 mg) …
Number of citations: 550 www.nejm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。